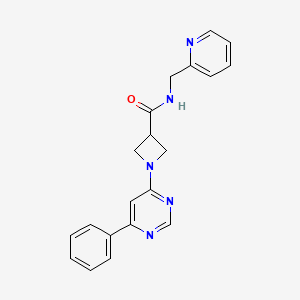
1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as benzaldehyde and guanidine.
Introduction of the phenyl group: This step might involve a Suzuki coupling reaction using a phenylboronic acid derivative.
Synthesis of the azetidine ring: This can be done through cyclization reactions involving suitable azetidine precursors.
Formation of the carboxamide group: This step might involve the reaction of an azetidine carboxylic acid derivative with pyridin-2-ylmethylamine under amide coupling conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This could involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This might involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxylate
- 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxylic acid
- 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide derivatives
Uniqueness
This compound might be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity compared to similar compounds.
特性
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20(22-11-17-8-4-5-9-21-17)16-12-25(13-16)19-10-18(23-14-24-19)15-6-2-1-3-7-15/h1-10,14,16H,11-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAJDEDQVWHVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2482383.png)
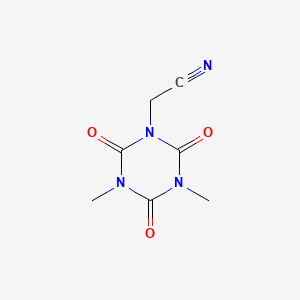

![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)
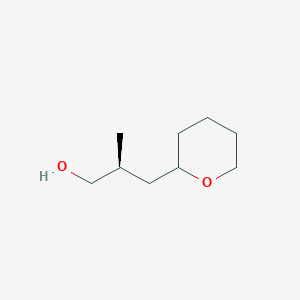
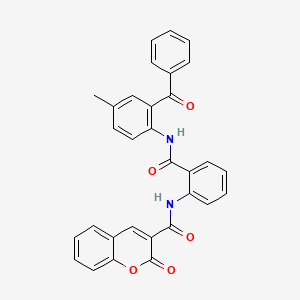
![Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide](/img/structure/B2482390.png)

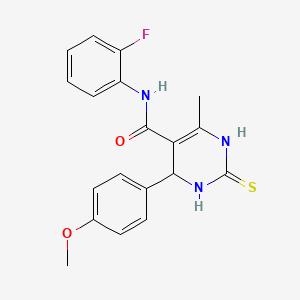
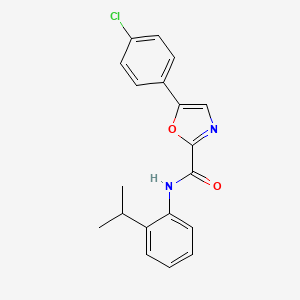
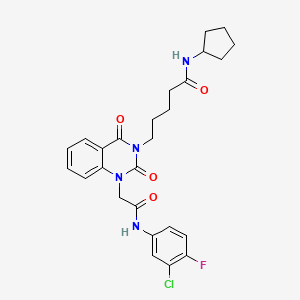
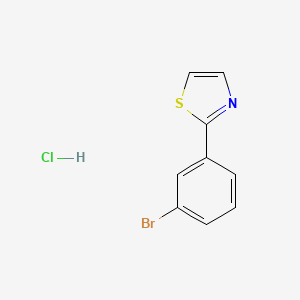
![methyl 3-oxo-4-{[4-oxo-3-(2-phenylethyl)-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanoate](/img/structure/B2482404.png)
![5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde](/img/structure/B2482406.png)
